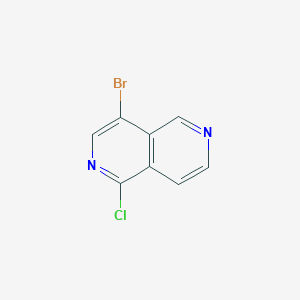

![molecular formula C12H10N4S B1384224 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 56156-23-1](/img/structure/B1384224.png)

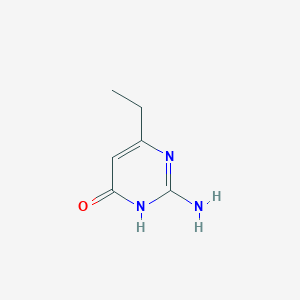

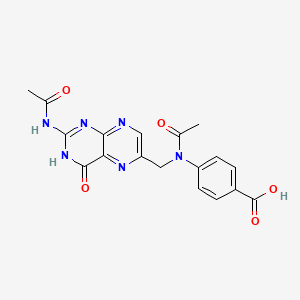

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Overview

Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have gained significant interest in medicinal chemistry . They are often used as scaffolds in the development of kinase inhibitors for the treatment of various diseases, including cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of an appropriate precursor with a suitable reagent . The exact method can vary depending on the specific substituents present on the pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine scaffold is a fused nitrogen-containing heterocycle . It is an isostere of the adenine ring of ATP, allowing molecules containing this scaffold to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific substituents present on the scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazolo[3,4-d]pyrimidine compound can vary depending on its specific structure .Scientific Research Applications

Anticancer Activity

Compounds in the pyrazolopyrimidine class have been studied for their potential as anticancer agents. They may work by inhibiting certain kinases involved in cancer cell proliferation .

Kinase Inhibition

These compounds can act as kinase inhibitors, which is a promising approach in targeted cancer therapy. Kinase inhibitors can block specific enzymes that contribute to the growth and survival of cancer cells .

Antimicrobial Properties

Some derivatives have shown antimicrobial properties, suggesting potential use in treating bacterial infections .

Enzyme Inhibition

They may also serve as enzyme inhibitors in various biochemical pathways, which can be leveraged in designing drugs for different diseases .

Biological Probes

Pyrazolopyrimidine derivatives can be used as biological probes to study cellular processes and signal transduction pathways .

Chemical Synthesis

These compounds can be intermediates in chemical synthesis, leading to a variety of other useful compounds .

Apoptosis Induction

Some derivatives have been identified as apoptosis inducers, which can be used to develop pharmacophore models for cancer treatment .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It has been identified as a promising target for cancer treatment .

Mode of Action

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound exerts its inhibitory effect by binding to the active site of CDK2, as confirmed by molecular docking simulations .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By inhibiting CDK2, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol prevents the phosphorylation of key components necessary for cell proliferation . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

In silico admet studies have shown that similar compounds possess suitable pharmacokinetic properties .

Result of Action

The result of the action of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a significant reduction in cell proliferation, particularly in cancer cells . The compound has shown superior cytotoxic activities against various cancer cell lines . It also induces significant alterations in cell cycle progression and triggers apoptosis within cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCUJURZNGAVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=S)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333679 | |

| Record name | 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |

CAS RN |

56156-23-1 | |

| Record name | 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)